4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its naphthalene sulfonyl group attached to a tetrahydropyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the reaction of naphthalene-2-sulfonyl chloride with a suitable pyrimidine derivative under controlled conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced pyrazolopyrimidines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid derivatives
Pyrazolopyrimidines
Sulfonamide drugs
Uniqueness: 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and beyond.
Properties
IUPAC Name |
4-naphthalen-2-ylsulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,19-11-3-10-18-16(19)8-9-17-18)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-9,12H,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWDYSAXKALIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)N(C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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